2-Hydroxyundecan-3-one
Description
2-Hydroxyundecan-3-one is a ketone-alcohol hybrid compound with the molecular formula $ \text{C}{11}\text{H}{22}\text{O}_2 $. It features a hydroxyl (-OH) group at the second carbon and a ketone (-C=O) group at the third position of an 11-carbon chain.
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-hydroxyundecan-3-one |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-11(13)10(2)12/h10,12H,3-9H2,1-2H3 |
InChI Key |
SGQJZEDJWXPBIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyundecan-3-one can be achieved through various synthetic routes. One common method involves the oxidation of 2-undecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxyundecan-3-one can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. High-performance liquid chromatography (HPLC) is often used to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyundecan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products
Oxidation: 2-Ketoundecan-3-one or 2-Carboxyundecan-3-one.
Reduction: 2-Hydroxyundecan-3-ol.
Substitution: 2-Chloroundecan-3-one or 2-Bromoundecan-3-one.
Scientific Research Applications
2-Hydroxyundecan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential antimicrobial properties and its role in disrupting bacterial communication.
Industry: Used in the synthesis of fragrances and flavoring agents due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Hydroxyundecan-3-one involves its role as a signaling molecule in quorum sensing. It binds to specific receptors on bacterial cells, triggering a cascade of molecular events that regulate gene expression. This process allows bacteria to coordinate their behavior in response to changes in population density.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 2-hydroxyundecan-3-one and its analogs based on evidence:
Key Findings:
Functional Group Impact: The hydroxyl group in 2-hydroxyundecan-3-one enhances its polarity compared to 2-undecanone, likely improving solubility in polar solvents like water or ethanol. This contrasts with 1-aminoundecane, whose amine group confers basicity and salt-forming ability . The unsaturated bond in 3-undecen-2-one increases its susceptibility to oxidation and polymerization, whereas 2-hydroxyundecan-3-one’s hydroxyl group may participate in esterification or glycosylation reactions .
Chain Length Effects: Longer carbon chains (e.g., C11 in 2-hydroxyundecan-3-one vs. C6 in 2-hexanone) increase hydrophobicity and boiling points. For example, 2-hexanone boils at ~127°C , while 2-undecanone (C11) boils at ~243°C .
Safety and Handling: 3-Undecen-2-one’s safety data sheet (SDS) emphasizes inhalation risks and recommends immediate medical consultation .
Applications: 2-Undecanone is used in flavoring agents and insect repellents due to its volatility and mild odor . In contrast, 2-hydroxyundecan-3-one’s hydroxyl group could make it suitable for drug delivery systems or as a chiral building block in organic synthesis.
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